molecular formula C12H22O2 B1593626 Isononyl acrylate CAS No. 51952-49-9

Isononyl acrylate

Cat. No. B1593626
CAS RN: 51952-49-9
M. Wt: 198.3 g/mol
InChI Key: CUXGDKOCSSIRKK-UHFFFAOYSA-N
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Description

Isononyl Acrylate is an acrylate, obtained by the reaction between acrylic acid and isononyl alcohol . It has the least glass transition temperature among all acrylates that are commercially available . Because of this particular feature, Isononyl Acrylate is used in adhesive applications .


Molecular Structure Analysis

The molecular formula of Isononyl Acrylate is C12H22O2 . The molecular weight is 198.31 g/mol . Unfortunately, the specific details about the molecular structure are not provided in the sources.


Physical And Chemical Properties Analysis

Isononyl Acrylate is a liquid at 20 degrees Celsius . It has a specific gravity of 0.89 at 20/20 and a refractive index of 1.44 .

Scientific Research Applications

1. Use in Polymerization and Copolymerization

Isononyl acrylate is a key component in various polymerization processes. It is used in the polymerization of fluorinated and hydrogenated (meth)acrylates, contributing to the development of unique polymers with specific characteristics. These polymers are widely utilized in coatings, adhesives, and synthetic rubbers. The kinetic parameters, such as the propagation and termination rate constants of acrylate monomers, have been extensively studied, enhancing the understanding and control of radical (co)polymerizations of acrylate monomers (Hochart, Levalois-Mitjaville, & Jaeger, 2000); (Herk, 2009).

2. Application in Microfluidic Devices

Isononyl acrylate finds applications in the construction of microfluidic devices due to its desirable properties such as inertness and transparency. The mechanical properties of poly(isobornyl acrylate), a related compound, are significantly affected by manufacturing techniques. This has implications for the quality and shelf-life of microfluidic devices (López-García, Beebe, & Crone, 2007).

3. Development of Dual-Curing Systems

Acrylate chemistry, including isononyl acrylate, is crucial in the creation of dual-curing systems. These systems are utilized in shape memory polymers, optical materials, photolithography, protective coatings, structured surface topologies, and holographic materials. The dual-curing processes provide two distinct sets of material properties at each curing stage, allowing for flexibility in processes (Konuray, Fernández‐Francos, Ramis, & Serra, 2018).

4. Role in 4D Printing and Shape Memory Polymers

Isononyl acrylate contributes to the synthesis of photopolymers used in 4D printing. It has been compounded with other materials to fabricate shape memory polymers, demonstrating excellent shape memory performance, high strength, and good toughness. These characteristics are significant for applications in various fields (Zhao et al., 2018).

5. Biomedical and Tissue Engineering Applications

In biomedical research, isononyl acrylate-related polymers have been investigated for their potential in tissue engineering and cell therapy. The interaction of polymers with human cells, such as dental pulp stem cells, has been studied to identify materials that modulate cellular responses, crucial for tissue engineering and cell therapy (Ghaemi, Delalat, Gronthos, Alexander, Winkler, Hook, & Voelcker, 2018).

Safety And Hazards

Isononyl Acrylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

7-methyloctyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-12(13)14-10-8-6-5-7-9-11(2)3/h4,11H,1,5-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXGDKOCSSIRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199925
Record name Isononyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isononyl acrylate

CAS RN

51952-49-9
Record name Isononyl acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051952499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isononyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isononyl acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
AP Haehnel, M Schneider-Baumann, L Arens… - …, 2014 - ACS Publications
… Monomers are displayed in the order of increasing steric demand of their ester side chain: isononyl acrylate (INA-A), tridecyl acrylates (TDN-A and TDA-A), heptadecyl acrylate (C17A) (…
Number of citations: 53 pubs.acs.org
KB Kockler, AP Haehnel, F Fleischhaker… - Macromolecular …, 2015 - Wiley Online Library
… Additional monomers incorporated in the current study are shown in the upper box: isononyl acrylate (INA-A), tridecyl acrylates (TDN-A and TDA-A), heptadecyl acrylate (C17A), and …
Number of citations: 20 onlinelibrary.wiley.com
JW Won, JH Park, JY Kim, YJ Yoon, K Jang… - Journal of Adhesion …, 2017 - koreascience.kr
In this study, to develop the adhesives with improved waterproof properties for display application, UV-curable urethane acrylate oligomers containing a fluorine moiety were …
Number of citations: 5 koreascience.kr
JW Won, JY Kim, KD Jang, MC Park… - Journal of Adhesion …, 2019 - koreascience.kr
In this study, polybutadiene based di-functional urethane acrylate oligomer (PB-UAO) were synthesized from polybutadiene diol and isophorone diisocyanate. And then, pressure …
Number of citations: 3 koreascience.kr
JH Park, JW Won, JY Kim, YJ Yoon… - Journal of Adhesion …, 2018 - koreascience.kr
In this study, adhesion promoters with acrylate and carboxylic acid moiety were synthesized from malenized polybutadiene and 2-hydroxyethyl acrylate for producing adhesive film with …
Number of citations: 2 koreascience.kr
MH Mahmood, Z Abdullah, Y Sakurai, K Zaman… - Radiation Physics and …, 2001 - Elsevier
Various low glass transition temperature (T g ) acrylate and methacrylate monomers were mixed with epoxidised palm oil acrylate (EPOLA) with the ratio of 50/50 prior to curing with …
Number of citations: 17 www.sciencedirect.com
MH Mahmood, Z Abdullah, KZ Mohd Dahlan, Y Sakurai - 1999 - osti.gov
Various low T sub g acrylate and methacrylate monomers were mixed with epoxidized palm oil acrylate (EPOLA) with the ratio of 50/50 prior to curing with an electron beam (EB) …
Number of citations: 2 www.osti.gov
JH Koo, J Kang, S Lee, JK Song, J Choi, J Yoon… - Nature …, 2023 - nature.com
… The stretchable dielectric is vacuum deposited via the copolymerization of two monomers (isononyl acrylate (INA) and 1,3,5-trimethyl-1,3,5-trivinyl cyclotrisiloxane (V3D3)) via iCVD (Fig. …
Number of citations: 11 www.nature.com
MH Mahmood, RC Ismail, KZ Mohd Dahlan, Y Sakurai - 2000 - osti.gov
Various low glass transition temperature (T{sub g}) acrylate and methacrylate monomers were mixed with epoxidised palm oil acrylate (EPOLA) with the ratio of 50/50 prior to curing with …
Number of citations: 4 www.osti.gov
G Bhadila, X Wang, MD Weir, MAS Melo… - … Research Part B …, 2021 - Wiley Online Library
… A previous study reported a modified monomer system by replacing TEGDMA in the traditional resin with Tricyclo (5.2.1.0) decanedimethanol dacrylate (SR833s) and isononyl acrylate (…
Number of citations: 10 onlinelibrary.wiley.com

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